N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Introduction of Piperidine Moiety: The piperidine moiety is introduced by reacting the benzoxazole derivative with piperidine-4-carboxylic acid and various halogen derivatives.
Final Coupling: The final step involves coupling the benzoxazole-piperidine intermediate with N-methylpyridin-2-amine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using advanced catalytic systems, such as nanocatalysts or metal catalysts, and employing eco-friendly pathways .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory properties.
Uniqueness
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of a benzoxazole core with a piperidine and pyridine moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19ClN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H19ClN4O/c1-22(17-4-2-3-9-20-17)14-7-10-23(11-8-14)18-21-15-6-5-13(19)12-16(15)24-18/h2-6,9,12,14H,7-8,10-11H2,1H3 |
InChI Key |
LEGZGUDNIBMFPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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